

# A Comparative Meta-Analysis of Clinical Trial Data on DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for autoimmune diseases and oncology, inhibitors of dihydroorotate dehydrogenase (DHODH) have emerged as a promising class of drugs. By targeting a key enzyme in the de novo pyrimidine synthesis pathway, these agents selectively impede the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, which have a high demand for nucleotides.[1][2] This guide provides a comprehensive meta-analysis of clinical trial data for prominent DHODH inhibitors, offering a comparative overview of their efficacy, safety, and mechanisms of action to inform future research and development.

# Mechanism of Action: Targeting Pyrimidine Synthesis

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[1][2] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn arrests the cell cycle and inhibits cell proliferation.[1] This mechanism is particularly effective against highly proliferative cells that are dependent on de novo pyrimidine synthesis.





Click to download full resolution via product page

**DHODH Inhibition Signaling Pathway** 



Check Availability & Pricing

## **Comparative Efficacy of DHODH Inhibitors**

The clinical development of DHODH inhibitors has led to the approval of two drugs, leflunomide and its active metabolite teriflunomide, for the treatment of rheumatoid arthritis (RA) and multiple sclerosis (MS), respectively. A new generation of more potent and selective inhibitors is currently under investigation for a broader range of indications, including various cancers.

#### **Rheumatoid Arthritis**

Leflunomide is an established disease-modifying antirheumatic drug (DMARD) for RA. Clinical trials have demonstrated its efficacy in reducing disease activity and inhibiting structural joint damage.

| Leflunomide in Rheumatoid Arthritis                                                           |                                                           |
|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------|
| Trial/Study                                                                                   | Key Efficacy Endpoints                                    |
| Phase III Clinical Trials                                                                     | ACR20 Response Rate: 41-49% at 6-12 months.[3]            |
| ACR50 & ACR70 Response Rates: Maintained through 4 years in a long-term extension study.  [4] |                                                           |
| HAQ Scores (Disability Index): Improvements maintained for up to 5 years.[4]                  |                                                           |
| Comparative Study                                                                             | Efficacy comparable to methotrexate and sulfasalazine.[3] |
| Early RA Study (DMARD-naïve)                                                                  | ACR20 Response Rate (3 months): 69.0%.[5]                 |

## **Multiple Sclerosis**

Teriflunomide is an oral, once-daily therapy for relapsing forms of MS. Its efficacy has been established in several large-scale clinical trials. Vidofludimus calcium (IMU-838) is an investigational DHODH inhibitor that has shown promise in Phase 2 trials for MS.



| DHODH Inhibitors in Multiple Sclerosis |                    |
|----------------------------------------|--------------------|
| Drug                                   | Trial              |
| Teriflunomide                          | TEMSO (Phase 3)    |
| TOWER (Phase 3)                        |                    |
| Long-term Extension (9 years)          | _                  |
| Vidofludimus Calcium (IMU-838)         | EMPhASIS (Phase 2) |
| CALLIPER (Phase 2, Progressive MS)     |                    |

## Oncology

Several next-generation DHODH inhibitors are in clinical development for various hematological malignancies and solid tumors, leveraging the high metabolic demand of cancer cells for pyrimidines.

| Investigational DHODH Inhibitors in Oncology | | | :--- | :--- | | Drug | Indication(s) | Reported Clinical Trial Data/Status | | Brequinar | Solid Tumors, Acute Myeloid Leukemia (AML) | Inactive in solid tumors in early trials, possibly due to high uridine levels in tumors.[6] More recent trials have explored its use in AML.[7][8] | | ASLAN003 | Acute Myeloid Leukemia (AML) | Phase 2a data showed signs of clinical efficacy, with 2 out of 8 evaluable patients exhibiting myeloid differentiation.[9] The drug has demonstrated potent inhibition of DHODH, up to two orders of magnitude stronger than first-generation inhibitors.[10][11] | | BAY 2402234 | Myeloid Malignancies (AML, MDS, CMML) | Phase 1 trial initiated to determine safety, tolerability, and MTD.[12][13][14] Preclinical data showed strong in vivo anti-tumor efficacy.[15] | | HOSU-53 | Advanced Solid Tumors, Non-Hodgkin's Lymphoma | A Phase I/II clinical trial is set to begin. [16] Preclinical studies have shown efficacy in multiple cancer models, including multiple myeloma and small cell lung cancer.[17][18] |

## Safety and Tolerability Profile

The safety profiles of approved DHODH inhibitors are well-characterized. For investigational agents, safety data is still emerging from ongoing clinical trials.



| DHODH Inhibitor                | Common Adverse Events                                                                                            |
|--------------------------------|------------------------------------------------------------------------------------------------------------------|
| Leflunomide                    | Diarrhea, elevated liver enzymes (ALT and AST), alopecia, rash.[19]                                              |
| Teriflunomide                  | Hair thinning, diarrhea, nausea, elevated liver enzymes. Most adverse events are mild to moderate.[20][21]       |
| Vidofludimus Calcium (IMU-838) | Favorable safety and tolerability profile observed in Phase 2 trials with low discontinuation rates.             |
| ASLAN003                       | Well tolerated in Phase 2a AML study. Most common related adverse events were leukocytosis, nausea, and rash.[9] |
| Brequinar                      | Myelosuppression was a dose-limiting toxicity in early trials.[6]                                                |

# **Experimental Protocols and Clinical Trial Design**

The evaluation of DHODH inhibitors in clinical trials follows established protocols and utilizes validated endpoints specific to the disease indication.



# Screening & Enrollment Inclusion Criteria Met Exclusion Criteria Not Met (e.g., ACR/EULAR criteria) Baseline Assessment Tender/Swollen Joint Counts Patient/Physician Global Assessment Pain Scale, HAQ, CRP/ESR **Treatment Period** Randomization **DHODH Inhibitor Arm** Placebo or Active Comparator Arm Efficacy & Safety Assessment Regular Follow-up Visits Adverse Event Monitoring ACR20/50/70 Response Assessment Lab Tests

Typical Rheumatoid Arthritis Clinical Trial Workflow

Click to download full resolution via product page

Typical Rheumatoid Arthritis Clinical Trial Workflow







#### Key Methodologies in RA Trials:

- Primary Endpoint: The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) are the standard primary endpoints.[22][23] These composite scores measure improvement in tender and swollen joint counts, along with at least three of five other domains: patient global assessment, physician global assessment, pain scale, disability/functional questionnaire (HAQ), and acute-phase reactant (CRP or ESR).[22]
- Study Design: Typically randomized, double-blind, placebo-controlled, or active-comparator trials.[5]
- Inclusion Criteria: Patients diagnosed with RA according to established criteria (e.g., 2010 ACR/EULAR classification criteria).[24]





#### Typical Multiple Sclerosis Clinical Trial Workflow

Click to download full resolution via product page

Typical Multiple Sclerosis Clinical Trial Workflow



Key Methodologies in MS Trials:

- Primary Endpoints: Commonly include the annualized relapse rate (ARR) and time to confirmed disability progression, as measured by the Expanded Disability Status Scale (EDSS).[25][26][27]
- Secondary Endpoints: Magnetic Resonance Imaging (MRI) is a crucial secondary endpoint, assessing the number and volume of new or enlarging T2 lesions and gadolinium-enhancing T1 lesions.[26][28]
- Study Design: Phase III trials are typically randomized, double-blind, and placebo- or activecontrolled.[25]

### **Conclusion and Future Directions**

DHODH inhibitors represent a valuable therapeutic class with proven efficacy in autoimmune diseases and significant potential in oncology. The first-generation inhibitors, leflunomide and teriflunomide, have well-established efficacy and safety profiles. The next generation of DHODH inhibitors, such as vidofludimus calcium, ASLAN003, BAY 2402234, and HOSU-53, offer the promise of increased potency and potentially improved safety, expanding the therapeutic reach of this class to a wider range of diseases.

Future research should focus on elucidating the nuances of DHODH inhibition in different disease contexts, identifying biomarkers to predict treatment response, and exploring rational combination therapies to enhance efficacy and overcome potential resistance mechanisms. The ongoing and upcoming clinical trials for the newer agents will be critical in defining their role in the evolving treatment paradigms for autoimmune disorders and cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

### Validation & Comparative





- 2. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors "leflunomide" and "teriflunomide" in Covid-19: A narrative review PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The efficacy and safety of leflunomide in patients with active rheumatoid arthritis: a fiveyear followup study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. biospectrumasia.com [biospectrumasia.com]
- 10. hcplive.com [hcplive.com]
- 11. The ASCO Post [ascopost.com]
- 12. Leukemia | Study 19420 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. DHODH and cancer: promising prospects to be explored PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. First-in-Human Trial Launched for Novel DHODH Inhibitor HOSU-53 in Solid Tumors and Lymphomas [trial.medpath.com]
- 17. Discovery and development of HOSU-53 as a potential best-in-class DHODH inhibitor for treating cancer | Poster Board #424 American Chemical Society [acs.digitellinc.com]
- 18. researchgate.net [researchgate.net]
- 19. products.sanofi.us [products.sanofi.us]
- 20. Real-world effectiveness and safety profile of teriflunomide in the management of multiple sclerosis in the Gulf Cooperation Council countries: An expert consensus narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Teriflunomide Safety and Efficacy in Advanced Progressive Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 22. quanticate.com [quanticate.com]
- 23. rheumatology.org [rheumatology.org]
- 24. EULAR points to consider for conducting clinical trials and observational studies in individuals at risk of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]



- 25. Disability Outcome Measures in Phase III Clinical Trials in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 26. cytel.com [cytel.com]
- 27. Evolution of clinical trials in multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Clinical Trial Data on DHODH Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381483#meta-analysis-of-clinical-trial-data-for-dhodh-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com